An In-depth Technical Guide to Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
An In-depth Technical Guide to Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its significant applications, particularly as an intermediate in the development of antiviral therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this spirocyclic compound.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Design
In the landscape of modern drug discovery, the structural complexity and three-dimensionality of molecules play a pivotal role in determining their biological activity and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a class of privileged scaffolds. Their inherent rigidity and well-defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS Number: 790704-73-3) is a notable example of such a scaffold. It incorporates a unique oxaspiro-pyrrolidine framework, which is a key structural element in a number of advanced drug candidates. This guide will delve into the technical details of this compound, providing a foundation for its application in medicinal chemistry programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 790704-73-3 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| SMILES | O=C(OCC1=CC=CC=C1)N2CCC3(C2)CO3 | [4] |
| InChI Key | VTWDFSIRGHNERT-UHFFFAOYSA-N | [3] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Characterization: A Representative Protocol
Synthetic Rationale
The synthesis of the title compound logically proceeds through the N-protection of the parent 1-oxa-5-azaspiro[2.4]heptane with a benzyloxycarbonyl (Cbz or Z) group. This is a standard and widely used method for protecting amine functionalities in organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.
The overall synthetic workflow can be visualized as follows:
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
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1-Oxa-5-azaspiro[2.4]heptane (or its hydrochloride salt)
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Dissolution: Dissolve 1-oxa-5-azaspiro[2.4]heptane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, use a base like triethylamine (2.2 eq) to neutralize the salt and free the amine.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq) to the reaction mixture.
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Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with a solvent like ethyl acetate.
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Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl group, the spirocyclic core, and the carbamate linkage.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product.
Commercial suppliers often provide access to such analytical data for this compound[1].
Applications in Drug Discovery and Development
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is primarily utilized as a sophisticated building block and intermediate in the synthesis of more complex molecules with therapeutic potential. Its significance is particularly pronounced in the field of antiviral drug discovery.
Intermediate for Hepatitis C Virus (HCV) NS5A Inhibitors
The 5-azaspiro[2.4]heptane core is a key structural feature in several potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[5][6] The NS5A protein is essential for viral RNA replication and virion assembly, making it an attractive target for antiviral therapy.
The drug Ledipasvir, a highly effective treatment for HCV, contains a related spirocyclic proline moiety.[6] The synthesis of such complex molecules often involves the use of protected spirocyclic amino acid derivatives. Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, with its protected nitrogen, is an ideal precursor for elaboration into these more complex structures. The Cbz group can be selectively removed at a later stage in the synthesis to allow for coupling with other fragments of the target drug molecule.
The incorporation of the spirocyclic scaffold is believed to confer conformational rigidity, which can enhance the binding affinity of the inhibitor to the NS5A protein.[7]
Caption: The synthetic utility of the title compound in antiviral drug development.
Conclusion and Future Perspectives
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is a valuable and versatile building block for medicinal chemists. Its unique spirocyclic structure offers a rigid scaffold that can be advantageously incorporated into drug candidates to enhance their pharmacological properties. The primary application of this compound lies in its role as a key intermediate in the synthesis of complex antiviral agents, most notably inhibitors of the HCV NS5A protein.
As the demand for structurally novel and potent therapeutics continues to grow, the importance of sophisticated building blocks like Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is expected to increase. Future research may explore the incorporation of this scaffold into inhibitors of other biological targets, leveraging its favorable stereochemical and conformational properties to address a wider range of diseases.
References
Sources
- 1. 790704-73-3|Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. 5-CBZ-1-OXA-5-AZASPIRO[2.4]HEPTANE|CAS 790704-73-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 5-Cbz-5-azaspiro 2.4 heptane-1-methanol Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1419101-25-9 [sigmaaldrich.com]
- 4. PubChemLite - 5-benzyl-1-oxa-5-azaspiro[2.4]heptane (C12H15NO) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
